molecular formula C10H11NO B8426590 3-(4-Hydroxyphenyl)-3-pyrroline

3-(4-Hydroxyphenyl)-3-pyrroline

Cat. No. B8426590
M. Wt: 161.20 g/mol
InChI Key: FKIWXZUZQNEYLO-UHFFFAOYSA-N
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Patent
US04626546

Procedure details

(±)-3-(3-hydroxyphenyl)-2-methyl-3-pyrroline·HCl (3n), mp 202° C. (from propanol-2).
Name
(±)-3-(3-hydroxyphenyl)-2-methyl-3-pyrroline·HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[C:2]1[CH:3]=[C:4]([C:8]2[CH:9](C)[NH:10][CH2:11][CH:12]=2)[CH:5]=[CH:6][CH:7]=1.Cl.CC([OH:18])C>>[OH:18][C:7]1[CH:6]=[CH:5][C:4]([C:8]2[CH2:9][NH:10][CH2:11][CH:12]=2)=[CH:3][CH:2]=1 |f:0.1|

Inputs

Step One
Name
(±)-3-(3-hydroxyphenyl)-2-methyl-3-pyrroline·HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=CC1)C=1C(NCC1)C.Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
OC1=CC=C(C=C1)C=1CNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.